molecular formula C14H18Cl2Zr B6356959 BIS(ETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE CAS No. 73364-08-6

BIS(ETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE

Cat. No.: B6356959
CAS No.: 73364-08-6
M. Wt: 348.4 g/mol
InChI Key: PDPHVMXUMPVVBZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BIS(ETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE: is an organometallic compound with the chemical formula C14H18Cl2Zr . It is a pale yellow powder that is sensitive to moisture . This compound is widely used in various industrial and research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Bis(ethylcyclopentadienyl)zirconium dichloride, also known as Cp2ZrCl2, is an organometallic compound. It is primarily used as a catalyst in organic synthesis . The primary targets of this compound are unsaturated compounds, such as olefins and alkynes .

Mode of Action

Cp2ZrCl2 interacts with its targets by catalyzing their polymerization and cross-linking reactions . It can also catalyze a series of organic synthesis reactions . This compound is particularly useful in the synthesis of high polymer materials and small organic compounds .

Biochemical Pathways

It is known that this compound plays a crucial role in the polymerization of ethylene . It can be used with Ziegler-Natta catalysts to promote the polymerization of ethylene, resulting in high-density polyethylene and other polymers .

Pharmacokinetics

It is known that this compound is soluble in organic solvents such as ether and chlorinated hydrocarbons, but insoluble in water . This suggests that its bioavailability may be influenced by its solubility and the presence of organic solvents.

Result of Action

The primary result of Cp2ZrCl2’s action is the formation of polymers from unsaturated compounds . It can catalyze the polymerization of ethylene to produce high-density polyethylene . This compound also has a wide range of applications in the synthesis of early-transition-metal complexes and organometallic compounds .

Action Environment

The action of Cp2ZrCl2 is influenced by environmental factors. It is stable at high temperatures but can lose its activity when exposed to air due to oxidation by moisture and oxygen . Therefore, it should be stored in a sealed container, away from fire sources and oxidizing agents, and should avoid contact with air and moisture to prevent decomposition and corrosion of the container .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BIS(ETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE typically involves the reaction of zirconium tetrachloride with ethylcyclopentadiene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: BIS(ETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: BIS(ETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions .

Biology and Medicine: In biological research, this compound is used to study the interactions of zirconium-based compounds with biological molecules.

Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and ceramics. It is also used in the manufacturing of electronic components due to its excellent thermal stability .

Comparison with Similar Compounds

Comparison: BIS(ETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE is unique due to the presence of ethyl groups on the cyclopentadienyl rings, which can influence its reactivity and stability compared to other similar compounds. The ethyl groups can provide steric hindrance, affecting the compound’s ability to coordinate with other molecules and participate in catalytic reactions .

Properties

InChI

InChI=1S/2C7H9.2ClH.Zr/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPHVMXUMPVVBZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2Zr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73364-08-6
Record name Bis(ethylcyclopentadienyl)zirconium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.